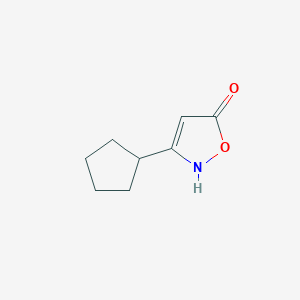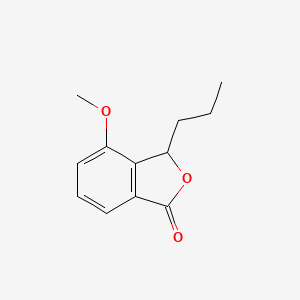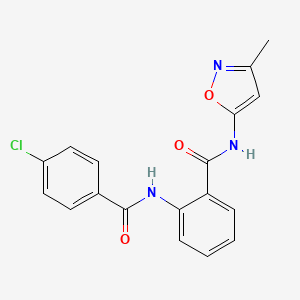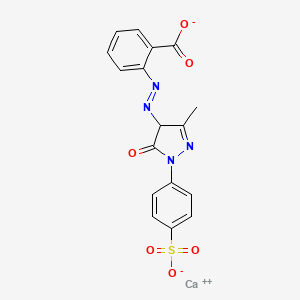![molecular formula C9H5F2NO4 B12884506 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid typically involves the following steps:
-
Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. For instance, 2-aminophenol can react with 4-fluorobenzoic acid under acidic conditions to form the benzoxazole ring.
-
Introduction of the Difluoromethoxy Group: : The difluoromethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoxazole intermediate with a difluoromethylating agent such as difluoromethyl ether in the presence of a base like potassium carbonate.
-
Carboxylation: : The final step involves carboxylation of the benzoxazole derivative to introduce the carboxylic acid group at the 4-position. This can be achieved through a reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of difluoromethoxy-substituted benzoxazole derivatives.
-
Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
-
Substitution: : The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Difluoromethoxy-substituted benzoxazole derivatives.
Reduction: Alcohol or aldehyde derivatives of the benzoxazole compound.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
科学研究应用
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to nucleic bases allows it to interact with biological receptors, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 4-Oxazolecarboxylic acid
Comparison
Compared to similar compounds, 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and stability, potentially increasing its efficacy in biological systems. Additionally, the carboxylic acid group at the 4-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C9H5F2NO4 |
|---|---|
分子量 |
229.14 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-8(11)16-9-12-6-4(7(13)14)2-1-3-5(6)15-9/h1-3,8H,(H,13,14) |
InChI 键 |
HCKIRNKUYJDION-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)

![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)

![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)



![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)


![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)

![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
